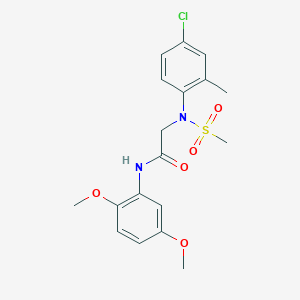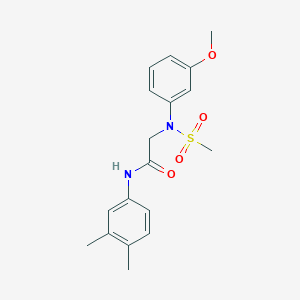
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound with the molecular formula C18H21ClN2O5S . This compound is characterized by the presence of a chloro group, a methyl group, and a methylsulfonyl group attached to an aniline ring, which is further connected to an acetamide group substituted with a dimethoxyphenyl ring.
准备方法
The synthesis of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .
化学反应分析
N~2~-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo several types of chemical reactions:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
科学研究应用
This compound has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials
作用机制
The mechanism of action of N2-(4-chloro-2-methylphenyl)-N-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The chloro and methylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to its targets. The dimethoxyphenyl ring can further enhance these interactions through π-π stacking .
相似化合物的比较
Similar compounds include:
2-chloro-4-(methylsulfonyl)benzoic acid: Shares the chloro and methylsulfonyl groups but lacks the acetamide and dimethoxyphenyl groups.
Benzenamine, 2-chloro-4-(methylsulfonyl): Similar structure but without the acetamide and dimethoxyphenyl groups.
属性
分子式 |
C18H21ClN2O5S |
|---|---|
分子量 |
412.9g/mol |
IUPAC 名称 |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21ClN2O5S/c1-12-9-13(19)5-7-16(12)21(27(4,23)24)11-18(22)20-15-10-14(25-2)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22) |
InChI 键 |
ZHHXPYMMHNEOAU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
规范 SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2=C(C=CC(=C2)OC)OC)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B411360.png)
![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B411362.png)
![2-[2,4-dimethoxy(methylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B411363.png)
![N-(2,4-dimethoxyphenyl)-2-[2-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B411369.png)
![2-[5-chloro-2-methoxy(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411370.png)
![N-(3-methoxyphenyl)-2-[3-methoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B411372.png)
![N-(3-methoxyphenyl)-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411374.png)

![2-[4-chloro-2-methyl(phenylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411376.png)
![N-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B411377.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B411378.png)
![N-(4-chlorophenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411380.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411382.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411383.png)
